

An In-Depth Technical Guide to 4-Chloro-6-methoxy-5-methylpyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-methoxy-5-methylpyrimidine

Cat. No.: B3030820

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For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible research. **4-Chloro-6-methoxy-5-methylpyrimidine** is unambiguously identified by its CAS number, 1739-60-2.^[1] This identifier ensures consistency across global databases and regulatory submissions.

A summary of its core identifiers and physicochemical properties is presented below, providing a quick reference for laboratory use.

Identifier	Value	Source
CAS Number	1739-60-2	[1]
Molecular Formula	C ₆ H ₇ CIN ₂ O	[1] [2]
Molecular Weight	158.59 g/mol	[1]
IUPAC Name	4-chloro-5-methoxy-6-methylpyrimidine	
Canonical SMILES	CC1=C(OC)C(Cl)=NC=N1	[1]
InChI Key	GLPABZKUDUPPHN-UHFFFAOYSA-N	[2]
Physical Form	Solid	
Purity	Typically ≥90-94%	[1]
Storage	Refrigerator, sealed from moisture	[1]

These properties dictate the compound's handling, storage, and reactivity profile, which are critical considerations for experimental design.

Section 2: The Strategic Importance in Medicinal Chemistry

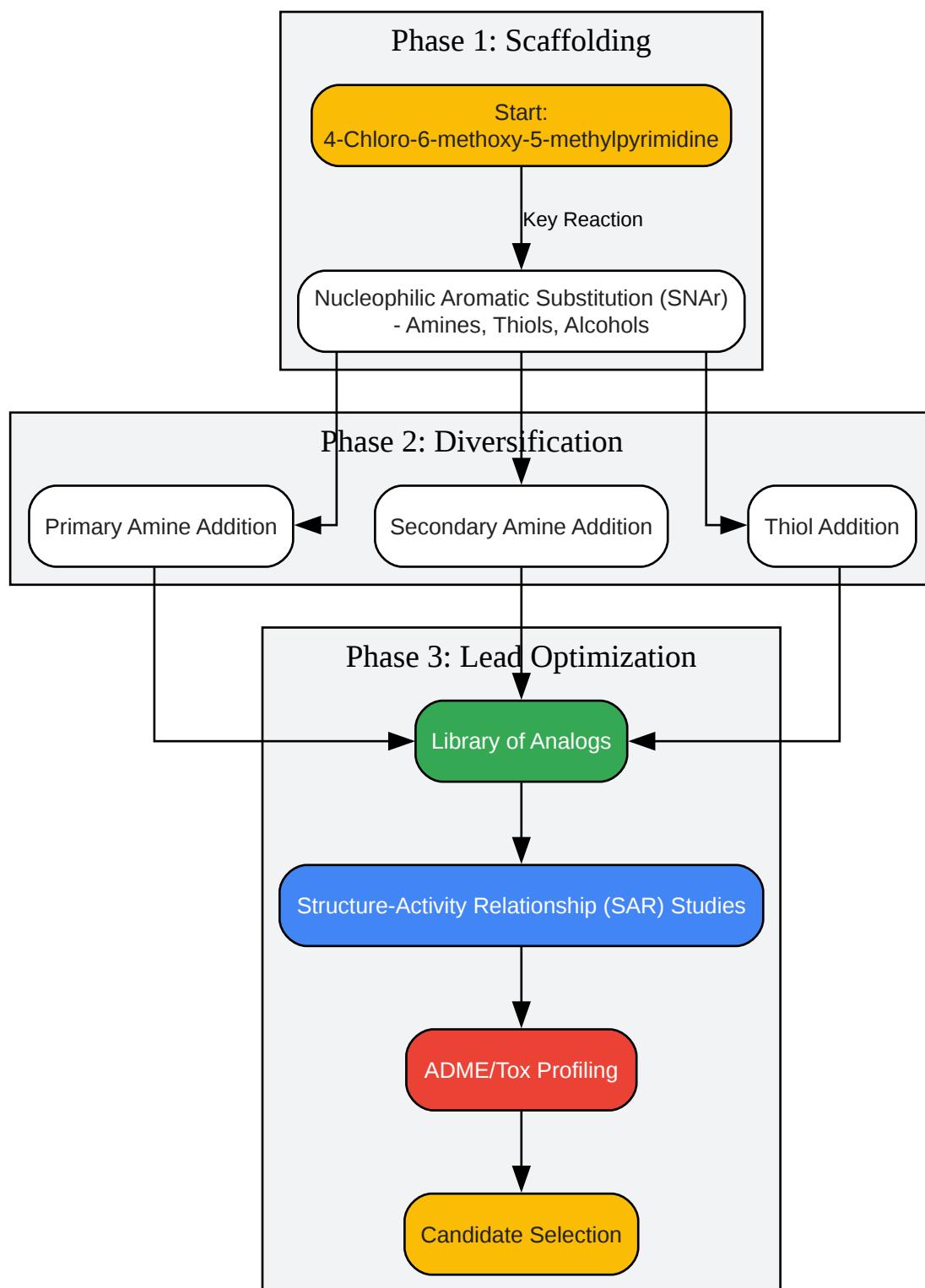
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The specific substitution pattern of **4-Chloro-6-methoxy-5-methylpyrimidine** makes it a particularly valuable intermediate. The chloro, methoxy, and methyl groups each play a crucial role in modulating the electronic and steric properties of the molecule, influencing its reactivity and its interactions with biological targets.[\[3\]](#)

The chlorine atom at the 4-position is the primary reactive site, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of functional groups, serving as a key anchor point for building molecular complexity. The methoxy and methyl groups, in contrast, are generally less reactive and serve to fine-tune the molecule's properties. The methoxy group, an electron-donating group, can influence the

reactivity of the pyrimidine ring, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.^[3]

Workflow for Utilizing 4-Chloro-6-methoxy-5-methylpyrimidine in Drug Discovery

The following diagram illustrates a typical workflow for employing this pyrimidine derivative as a starting material in a drug discovery program.

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Caption: A generalized workflow for the use of **4-Chloro-6-methoxy-5-methylpyrimidine** in a drug discovery cascade.

Section 3: Synthesis and Reactivity

Illustrative Synthetic Protocol: Nucleophilic Substitution

The chlorine atom at the C4 position is the most electrophilic site, making it amenable to displacement by a wide range of nucleophiles. This is a cornerstone of its utility. A general protocol for a nucleophilic substitution reaction is provided below. This protocol is illustrative and should be adapted based on the specific nucleophile and desired product.

Objective: To replace the C4 chlorine with a representative amine nucleophile.

Materials:

- **4-Chloro-6-methoxy-5-methylpyrimidine**
- Desired amine (e.g., aniline)
- A non-protic solvent (e.g., Dioxane, DMF, or NMP)
- A non-nucleophilic base (e.g., DIPEA or K_2CO_3)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve **4-Chloro-6-methoxy-5-methylpyrimidine** (1.0 eq) in the chosen anhydrous solvent.
- Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.
- Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and must be determined empirically, typically by monitoring the reaction progress using TLC or LC-MS.

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted pyrimidine.

This protocol is a foundational method that can be adapted for a wide array of nucleophiles, enabling the synthesis of diverse compound libraries for screening. The choice of solvent and base is critical to prevent side reactions and ensure a good yield.

Section 4: Safety and Handling

As with any chlorinated heterocyclic compound, appropriate safety precautions are necessary.

- Hazard Statements: The compound is harmful if swallowed and causes skin and serious eye irritation.[4][5]
- Precautionary Measures:
 - Always handle in a well-ventilated fume hood.[5]
 - Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5][6][7]
 - Avoid inhalation of dust and direct contact with skin and eyes.[7]
 - In case of contact, rinse the affected area thoroughly with water.[5][6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]
 - Store in a cool, dry place away from incompatible materials.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion and Future Outlook

4-Chloro-6-methoxy-5-methylpyrimidine is a versatile and valuable building block for medicinal chemists. Its well-defined reactivity at the C4 position allows for predictable and efficient diversification, making it an ideal starting point for the synthesis of compound libraries aimed at a multitude of biological targets. As drug discovery continues to evolve, the demand for such strategically functionalized heterocyclic scaffolds will undoubtedly remain high. Understanding the principles governing its reactivity and handling is paramount for any researcher looking to leverage its potential in the development of novel therapeutics.

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